molecular formula C4H11NO2S B1323511 3-(Methylsulfonyl)propan-1-amine CAS No. 26209-83-6

3-(Methylsulfonyl)propan-1-amine

Cat. No.: B1323511
CAS No.: 26209-83-6
M. Wt: 137.2 g/mol
InChI Key: QUYFSHOLLKVPGX-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)propan-1-amine is an organic compound with the molecular formula C4H11NO2S. It is characterized by the presence of a methylsulfonyl group attached to a propan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylsulfonyl)propan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 3-chloropropan-1-amine, with methylsulfonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various alkylated or acylated amines .

Scientific Research Applications

Case Studies

  • Antimicrobial Activity : A study highlighted the antibacterial potential of various amine derivatives, revealing that compounds structurally related to 3-(Methylsulfonyl)propan-1-amine exhibited significant inhibitory effects against resistant bacterial strains. The minimum inhibitory concentration (MIC) values for several related compounds were documented, indicating a promising avenue for antibiotic development .
    Compound NameTarget BacteriaMIC (µg/ml)MBC (µg/ml)
    CPD20Staphylococcus aureus1010
    CPD22Streptococcus pyogenes1010
    CPD18Enterococcus faecalis20Not determined
    This compoundTBDTBDTBD
  • Structure-Activity Relationship Studies : Further investigations into the structure-activity relationship (SAR) of similar compounds have shown that modifications to the sulfonamide group can enhance antibacterial potency. These studies are crucial for designing new antibiotics based on the scaffold provided by this compound .

Potential in Drug Development

The compound's unique structure positions it as a candidate for developing new therapeutic agents. Its ability to modulate biological pathways makes it relevant in treating infections caused by resistant bacteria. Ongoing research aims to elucidate its safety profiles and efficacy in clinical settings .

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)propan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)propan-2-amine
  • 3-(Methylsulfonyl)butan-1-amine
  • 3-(Ethylsulfonyl)propan-1-amine

Uniqueness

3-(Methylsulfonyl)propan-1-amine is unique due to its specific structural features, such as the position of the methylsulfonyl group and the length of the carbon chain. These characteristics influence its reactivity and interactions with other molecules, distinguishing it from similar compounds .

Biological Activity

3-(Methylsulfonyl)propan-1-amine, commonly referenced in chemical literature, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C4H11NO2SC_4H_{11}NO_2S. The compound features a sulfonyl group attached to a propan-1-amine backbone, which is characteristic of sulfonamides known for their diverse applications in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Specifically, it has been studied for its potential as an inhibitor in key enzymatic pathways. For instance, it has been noted that the compound may influence the hypoxia-inducible factor-1 (HIF-1) pathway, which is critical in cancer progression and metastasis.

Biological Activity Overview

The following table summarizes the biological activities and findings associated with this compound:

Activity Description Reference
Inhibition of Enzymes Acts as an inhibitor in various enzymatic pathways, including those related to cancer metabolism.
Antiparasitic Activity Demonstrated efficacy against Plasmodium falciparum kinases, indicating potential for malaria treatment.
Neurological Implications Potential interactions with neuropathy target esterase (NTE), relevant in neurotoxicity studies.
Cysteine Protease Inhibition Selective inhibition of cysteine proteases observed in related compounds, suggesting similar properties.

Cancer Research

In studies exploring the HIF-1 pathway, modifications of this compound have shown promise in enhancing inhibitory effects on transcriptional activation linked to tumor growth. This suggests a potential role for the compound in developing novel cancer therapies.

Antiparasitic Studies

Research involving P. falciparum kinases highlighted that derivatives of this compound exhibited significant potency against these targets, which are crucial for parasite survival and replication . This aligns with ongoing efforts to find effective treatments for malaria.

Neurotoxicology

The compound's interaction with NTE raises concerns regarding its neurotoxic potential when considering organophosphate exposure. Studies have indicated that prolonged inhibition of NTE could lead to delayed neurotoxicity, necessitating further investigation into the safety profile of compounds like this compound .

Properties

IUPAC Name

3-methylsulfonylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-8(6,7)4-2-3-5/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYFSHOLLKVPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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